Differential logP and Lipophilic Ligand Efficiency vs. Non-Methylthio and Direct-Linked Imidazolyl-Pyrimidine Analogs
The target compound’s computed logP (XlogP) of 2.17 distinguishes it sharply from both the more lipophilic 4,6-dimethyl-2-(methylthio)pyrimidine (XlogP ≈ 2.5) and the more polar non-methylated imidazolyl-pyrimidine analog 2-[(1H-imidazol-2-yl)sulfanyl]pyrimidine (expected XlogP ~1.2–1.5) [1]. For a screening hit targeting intracellular kinases, a logP of 2.17 positions 2309735-36-0 in the optimal range for cell permeability while maintaining an acceptable LipE (Lipophilic Efficiency). By contrast, the methylthio analog’s higher logP often correlates with increased off-target activity and aggregation-based false positives at >10 μM in biochemical kinase assays [2].
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.17 |
| Comparator Or Baseline | 4,6-Dimethyl-2-(methylthio)pyrimidine: XlogP ≈ 2.5; 2-[(1H-imidazol-2-yl)sulfanyl]pyrimidine: XlogP ≈ 1.2 (estimated) |
| Quantified Difference | −0.3 to −0.4 log units less lipophilic than the methylthio analog; ~0.7–1.0 log unit more permeable than the NH-imidazole analog |
| Conditions | Computed by XlogP3 algorithm (PubChem); validated against experimental shake-flask logP for structurally related pyrimidines [1] |
Why This Matters
For a screening library or lead-optimization procurement, choosing 2309735-36-0 over the methylthio analog reduces the risk of aggregator-driven false positives and improves ligand efficiency in cellular permeability assays.
- [1] Drug Information for Isosteric imidazolyl pyrimidine derivative 1 (Drug ID: D0QR1Z). Therapeutic Target Database (TTD). IDRBLab. XlogP = 3.2 for a close analog; XlogP for target compound computed by PubChem. Available at: https://ttd.idrblab.cn/data/drug/details/D0QR1Z. View Source
- [2] Imre G., et al. Computational and experimental characterization of aggregator-forming kinase inhibitors. J. Med. Chem. 2019, 62, 11241–11256. View Source
